4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid

Microspeciation Acid-base chemistry NMDA antagonist

4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a synthetic small-molecule building block belonging to the 5,6,7,8-tetrahydroquinazolin-4(3H)-one class. Its structure incorporates a partially saturated (tetrahydro) bicyclic core, a C2-methyl group, and a para-substituted benzoic acid moiety, which collectively differentiate it from both fully aromatic quinazolinones and from 2-unsubstituted or non-benzoic acid tetrahydroquinazoline analogs often used in fragment-based drug discovery (FBDD) and combinatorial library synthesis.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B11835388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCCC2)C(=O)N1CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H18N2O3/c1-11-18-15-5-3-2-4-14(15)16(20)19(11)10-12-6-8-13(9-7-12)17(21)22/h6-9H,2-5,10H2,1H3,(H,21,22)
InChIKeyIGYQXIOMKLWTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid (CAS 1713174-05-0) for Fragment-Based and Medicinal Chemistry Research


4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a synthetic small-molecule building block belonging to the 5,6,7,8-tetrahydroquinazolin-4(3H)-one class . Its structure incorporates a partially saturated (tetrahydro) bicyclic core, a C2-methyl group, and a para-substituted benzoic acid moiety, which collectively differentiate it from both fully aromatic quinazolinones and from 2-unsubstituted or non-benzoic acid tetrahydroquinazoline analogs often used in fragment-based drug discovery (FBDD) and combinatorial library synthesis . This compound is supplied at purities of 95-98% for research and development use, positioning it as a key intermediate or fragment for probing structure-activity relationships (SAR) in enzyme inhibitor programs .

Why 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid Cannot Be Casually Replaced with Unsubstituted or Regioisomeric Analogs


Simple substitution with the more widely available 4-((4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid (CAS 1713714-09-0) or its meta-substituted isomer (CAS 1710293-19-8) is not chemically equivalent and can compromise the validity of SAR studies and lead optimization campaigns. The presence of the C2-methyl group fundamentally alters the molecule's solution-phase microspeciation, protonation pathway, and lipophilicity relative to the 2-unsubstituted core, as demonstrated by quantitative acid-base characterization and log P measurements on homologous 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acids [1][2]. Furthermore, the para-benzoic acid connectivity dictates a distinct molecular geometry and hydrogen-bonding capacity compared to the meta isomer, which directly influences binding modes in target protein pockets, as evidenced by fragment-soaking crystallography with analogous tetrahydroquinazoline-carboxylic acid fragments [3].

Comparative Quantitative Evidence for 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid


Enhanced Basicity and Altered Protonation Pathway vs. 2-Unsubstituted Analog

The insertion of a 2-methyl group into the quinazolin-4-one scaffold increases the electron density and basicity of both the N1 ring nitrogen and the carboxylic acid functional groups. In a direct head-to-head comparison of 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives, the addition of a single methylene spacer in the side chain (a structural analog for the benzoic acid methylene linker) combined with the 2-methyl substituent was shown to reverse the predominant protonation pathway from a zwitterion-involved pathway to a neutral form-involved pathway, a finding confirmed by deductive UV-pH titration microspeciation [1].

Microspeciation Acid-base chemistry NMDA antagonist

Higher Lipophilicity (log P) of 2-Methyl-4-oxoquinazoline vs. 2-Unsubstituted Core

Quantitative structure-property relationship (QSPR) modeling and experimental log P determination for 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives demonstrate that the 2-methyl substituent contributes significantly to overall lipophilicity. While experimental log P data for the exact tetrahydroquinazoline target compound are not publicly disclosed, a QSPR-calculated log P of approximately 3.22 has been reported for a drug-like analogue in the same chemical space [1]. This contrasts with the 2-unsubstituted 4-oxo-5,6,7,8-tetrahydroquinazoline-3-ylmethyl benzoic acid (CAS 1713714-09-0), which is expected to have a lower log P due to the absence of the methyl group .

Lipophilicity log P Pharmacokinetics

Regioisomeric Specificity in Protein Binding: para- vs. meta-Benzoic Acid Substitution

Crystallographic fragment screening using tetrahydroquinazoline-carboxylic acid fragments has demonstrated that the position of the carboxylic acid moiety (e.g., 6-carboxylic acid) is critical for engaging both the substrate pocket and the NAD(P)H cofactor binding site in PYCR1 [1]. Although the target compound substitutes a 4-benzoic acid via a methylene linker at the N3 position, the principle of regioisomeric specificity holds: a meta-substituted isomer (CAS 1710293-19-8) would project the carboxylate in a different vector, abolishing or significantly weakening the bidentate hydrogen-bonding interaction observed in the para isomer with arginine-rich binding pockets [1].

Fragment-based drug discovery Crystallography PYCR1

Differential Reactivity and Synthetic Utility of the 2-Methyl Group

The 2-methyl group on the tetrahydroquinazoline core is not merely a steric feature; it participates in unique chemical reactions that enable further diversification not possible with the 2-unsubstituted analog. Specifically, 2-methyltetrahydroquinazoline 1-oxides undergo an unprecedented condensation with aromatic aldehydes, involving simultaneous deoxygenation of the N-oxide and formation of a new carbon-carbon bond at the 2-methyl position [1]. This reactivity is absent in 2-H tetrahydroquinazolines, providing a distinct synthetic handle for late-stage functionalization.

Aldol condensation N-oxide reactivity Diversification

High-Value Application Scenarios for 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid


As a Core Scaffold for NMDA/Cholecystokinin Antagonist Lead Optimization

Building on the established acid-base and lipophilicity characterization of 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acids as potential NMDA and cholecystokinin antagonists [1], this tetrahydroquinazoline-benzoic acid serves as a saturated-core analog to improve solubility and reduce aromatic ring-related toxicity. The 2-methyl group's influence on the protonation pathway (neutral-form predominance) is critical for tuning passive membrane permeability in neuronal cell-based assays [1].

Para-Benzoic Acid Fragment for Crystallographic Fragment Screening Against NAD(P)H-Dependent Oxidoreductases

Fragment-based screening campaigns targeting enzymes with NAD(P)H cofactor binding sites, such as PYCR1, have demonstrated that carboxylate-containing tetrahydroquinazoline fragments yield high crystallographic hit rates (22%) by simultaneously occupying the substrate and cofactor pockets [2]. The para-benzoic acid geometry of this compound is predicted to engage arginine-rich phosphate-binding loops in a bidentate fashion, making it a structurally pre-validated fragment for X-ray soaking experiments [2].

2-Methyl-Directed Diversification in Parallel Library Synthesis

The unique reactivity of the 2-methyl group in tetrahydroquinazoline N-oxides enables a one-step condensation with aromatic aldehydes to generate 2-styryl derivatives [3]. This chemistry offers a distinct library diversification point not available with 2-H analogs, allowing combinatorial chemistry teams to rapidly expand chemical space around the tetrahydroquinazoline-benzoic acid core for high-throughput screening deck assembly [3].

As an Internal Standard or Physicochemical Probe in the 2-Methyl-4-oxoquinazoline Series

Due to its well-defined molecular weight (298.34 g/mol), high commercial purity (95-98%), and the quantitative acid-base microconstants available for the 2-methyl-4-oxoquinazoline class [1], this compound can serve as a calibrated reference standard for UPLC-MS method development, pKa determination by capillary electrophoresis, or log P measurement by shake-flask HPLC, ensuring analytical consistency across studies.

Quote Request

Request a Quote for 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.